1-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
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Description
1-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19FN4O and its molecular weight is 350.397. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of pyrazolopyranopyrimidine and pyrazolopyranotriazine have shown potent antibacterial and antifungal properties, suggesting potential use in developing new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).
Synthetic Methods Development
Research has also been conducted on developing synthetic methods for compounds with similar structures, indicating the chemical interest in this family for further exploration in organic synthesis and potentially leading to new pharmaceuticals or materials (Zhou et al., 2021).
Anticancer and Enzyme Inhibition
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating significant cytotoxicity against certain cancer cell lines and inhibitory effects on enzymes involved in inflammatory processes (Rahmouni et al., 2016).
Antituberculosis Agents
Thiazole-aminopiperidine hybrid analogues have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promise as new agents in the fight against tuberculosis with specific inhibitory activity and minimal cytotoxicity (Jeankumar et al., 2013).
Anticancer Activity
Further research into nicotinonitrile derivatives bearing imino moieties has highlighted their potential in enhancing apoptosis and inhibiting tyrosine kinase, offering new avenues for cancer therapy through the modulation of cellular signaling pathways (El-Hashash et al., 2019).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-25-18(8-11-24-25)17-7-2-14(12-22-17)13-23-19(26)20(9-10-20)15-3-5-16(21)6-4-15/h2-8,11-12H,9-10,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJLCNLBBASBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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